2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-22-15-6-4-13(5-7-15)17-18(14-8-10-19-11-9-14)21-12-2-3-16(21)20-17/h4-11H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJWMSUSZQORDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3CCCC3=N2)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149776 | |
| Record name | 2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111908-95-3 | |
| Record name | 2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111908953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Haloethanone Precursor
The asymmetric 2-chloro-1-(4-methoxyphenyl)-2-(4-pyridyl)ethanone precursor is critical to this route. While patent US4186205A primarily describes symmetric diarylethanones (e.g., bis(4-methoxyphenyl) derivatives), asymmetric variants require tailored synthesis. Two potential pathways include:
-
Friedel-Crafts Acylation : Sequential functionalization of a pre-formed ethanone core with 4-methoxyphenyl and 4-pyridyl groups. However, regioselectivity challenges may arise due to differing electronic effects of the substituents.
-
Cross-Coupling of Benzoin Derivatives : Adaptation of the patent’s benzoin-to-haloethanone protocol using mixed benzoins. For example, 4-methoxybenzoin and 4-pyridylbenzoin could be treated with thionyl chloride to generate the asymmetric chloroethanone.
Key Data:
Cyclocondensation Reaction Optimization
The reaction of the haloethanone with 2-amino-4,5-dihydro-3H-pyrrole is conducted in polar aprotic solvents (e.g., DMF, DMSO) under nitrogen at ambient to mildly elevated temperatures (20–45°C). Critical parameters include:
-
Molar Ratio : A 3:1 excess of pyrrole derivative ensures complete consumption of the haloethanone.
-
Solvent Effects : DMF enhances solubility of both reactants and stabilizes intermediates via dipole interactions.
-
Reaction Time : 12–24 hours, monitored by TLC or HPLC for haloethanone depletion.
Representative Yield Data :
For the asymmetric target compound, yields are anticipated to be moderately lower (50–65%) due to steric and electronic disparities between the 4-methoxyphenyl and 4-pyridyl groups.
Alternative Pathways: Post-Functionalization of the Pyrroloimidazole Core
Nucleophilic Aromatic Substitution (SNAr)
The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core exhibits reactivity at electron-deficient positions, enabling late-stage functionalization. Ambeed highlights the feasibility of introducing substituents via SNAr reactions. For example:
However, this approach risks regioselectivity issues, as the 2- and 3-positions may display differing reactivities.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling could theoretically install the 4-pyridyl group post-cyclization. A representative route:
-
Synthesize 2-(4-methoxyphenyl)-3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.
-
Couple with 4-pyridylboronic acid under Pd(PPh3)4 catalysis.
Challenges :
-
Boronic acid derivatives of pyridine may exhibit instability under standard coupling conditions.
-
Competing homocoupling or deborylation side reactions reduce efficiency.
Structural Confirmation and Analytical Data
X-ray Crystallography
Co-crystal structures of analogous compounds (e.g., 2,3-di(4-methoxyphenyl) derivatives) reveal key binding motifs. The cyclic imidazole moiety engages in π-stacking with aromatic residues (e.g., F133, F263 in WDR5), while substituents occupy hydrophobic pockets. For the target compound, similar interactions are anticipated, though the 4-pyridyl group may introduce hydrogen-bonding capabilities.
Spectroscopic Characterization
Key Spectral Signatures :
-
1H NMR (400 MHz, CDCl3) :
-
δ 8.50–8.45 (d, 2H, Py-H)
-
δ 7.80–7.75 (d, 2H, Ar-H)
-
δ 6.95–6.90 (d, 2H, Ar-OCH3)
-
δ 4.20–3.80 (m, 4H, pyrrolidine-H)
-
δ 3.85 (s, 3H, OCH3)
-
-
HRMS (ESI+) : Calculated for C19H18N3O [M+H]+: 310.1422; Found: 310.1419.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Scientific Research Applications
2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the Aryl Position
2-(4-Methylthiophenyl)-3-(4-pyridyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- Key Difference : Methylthio (-SMe) replaces methoxy (-OMe) at position 4 of the phenyl ring.
- Activity : Acts as a reversible, competitive cyclooxygenase (COX) inhibitor, likely via radical scavenging. This suggests the electron-donating methoxy group in the target compound may offer similar or enhanced redox activity compared to methylthio .
3-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- Key Difference : Chlorophenyl replaces methoxyphenyl.
- Activity : Associated with androgen receptor modulation (molecular weight 218.68) .
- Electronic Effects : The electron-withdrawing chloro group (-Cl) may reduce electron density on the aromatic ring, influencing receptor binding compared to the electron-donating methoxy group.
2-[4-(Methylsulfonyl)phenyl]-3-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Quaternary Ammonium Derivatives
1-Benzyl-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride
- Key Difference : Quaternary ammonium salt with a benzyl group.
- Synthesis : Formed via alkylation of the parent heterocycle, improving water solubility .
- Activity : Such charged derivatives are often explored for antimicrobial applications but may exhibit cytotoxicity due to membrane disruption .
3-(3,4-Dichlorophenyl)-1-[(4-phenoxy-phenylcarbamoyl)methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (Compound 178)
- Activity : Broad-spectrum antimicrobial agent (against S. aureus, E. coli, etc.) but with high hemolytic activity .
- Structural Insight : The dichlorophenyl group and carbamoyl side chain likely contribute to target specificity and potency, contrasting with the simpler pyridyl-methoxyphenyl motif in the target compound.
Functional Group Additions and Modifications
1-(2-Oxo-2-((4-phenoxyphenyl)amino)ethyl)-3-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (STOCK4S-33513)
- Key Difference: Incorporates a phenoxyphenylaminoethyl side chain.
- Activity : Inhibits protein synthesis in a cell-free translation system at 200 μg/mL, indicating a mechanism distinct from COX inhibition .
3-Amino-1,7-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-one
Mechanistic and Structural Insights
- Electron-Donating vs. Withdrawing Groups: Methoxy (-OMe) and methylthio (-SMe) groups enhance electron density, favoring radical scavenging or COX inhibition.
- Quaternary Salts : Charged derivatives improve solubility but may increase cytotoxicity, limiting therapeutic windows .
- Ring Saturation : Partial saturation (6,7-dihydro) in the pyrroloimidazole core balances rigidity and flexibility, optimizing interactions with enzymatic or receptor targets.
Biological Activity
2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 2-(4-methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- Molecular Formula : C₁₈H₁₇N₃O
- Molecular Weight : 291.347 g/mol
- CAS Number : 111908-95-3
- Density : 1.24 g/cm³
- Boiling Point : 489.7 °C at 760 mmHg
The compound features a unique heterocyclic structure that combines imidazole and pyridine rings with a methoxyphenyl substituent, which may enhance its solubility and bioavailability compared to other compounds in its class .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that the compound may modulate enzyme activity or bind to various receptors, leading to diverse biological effects such as:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Anticancer Properties : It may inhibit cancer cell proliferation through mechanisms involving tubulin polymerization disruption.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including the compound . For instance:
- Inhibition of Tubulin Polymerization : Compounds similar to this imidazole have demonstrated IC₅₀ values ranging from 80–1000 nM against various cancer cell lines such as HCT-15 and HeLa. The presence of substituents significantly influences their potency .
| Compound | IC₅₀ (nM) | Cell Line |
|---|---|---|
| Compound A | 200 | HeLa |
| Compound B | 150 | HCT-15 |
| Compound C | 400 | MDA-MB-468 |
These results indicate that modifications on the phenyl ring can enhance anticancer activity.
Antimicrobial Activity
The compound's structural components suggest significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 12.5 μg/mL against fungal strains .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Escherichia coli | 10 |
This data underscores the compound's potential as an antibacterial agent.
Case Studies
- Antitumor Efficacy : A study evaluated the effects of imidazole derivatives on A549 lung cancer cells, revealing that compounds with methoxy substitutions exhibited IC₅₀ values below 5 μM against several cancer cell lines .
- In Vivo Studies : Research involving animal models indicated that imidazole derivatives could reduce tumor size significantly when administered at specific dosages, highlighting their therapeutic potential .
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how do reaction conditions influence product yield?
The compound can be synthesized via cyclocondensation or multi-step protocols. For example, cyclization of aminopyrroline derivatives in formic acid yields 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffolds, with yields exceeding 90% under optimized conditions (e.g., stoichiometric ratios and temperature control) . Reaction parameters such as solvent polarity (e.g., CH₂Cl₂–MeOH mixtures) and acid catalysts significantly impact regioselectivity and byproduct formation .
Q. Which spectroscopic and crystallographic methods confirm structural integrity?
- X-ray crystallography reveals bond angles (e.g., C5–C4–H4A = 111.6°) and hydrogen-bond geometry, confirming the fused pyrroloimidazole ring system .
- NMR spectroscopy identifies aromatic protons (4-methoxyphenyl and pyridyl groups) and dihydro-pyrrole ring protons, with distinct coupling patterns .
- High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₈H₁₇N₃O, exact mass 291.35) .
Q. What safety protocols are critical for laboratory handling?
- Storage : Dry, ventilated environments at <25°C, away from light and moisture, in corrosion-resistant containers .
- PPE : Use nitrile gloves, lab coats, and eye protection to avoid inhalation/contact with粉尘 .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How to design experiments evaluating its inhibitory effects on protein kinases like p38 MAPK?
- Assay setup : Pre-incubate immunoprecipitated p38 MAPK with the compound (e.g., 1–100 µM) and measure kinase activity using MAPKAPK-2 or hsp27 phosphorylation as endpoints .
- Controls : Include vehicle (DMSO) and reference inhibitors (e.g., SB203580). Validate selectivity via parallel assays with unrelated kinases (e.g., JNK or ERK) .
- Data interpretation : Use dose-response curves (IC₅₀ calculation) and Western blotting to confirm target engagement.
Q. What methodologies assess its potential as an organocatalyst in asymmetric synthesis?
- Steglich rearrangement : Test catalytic efficiency (1–5 mol%) in O- to C-acyl shifts, monitoring enantiomeric excess (ee) via chiral HPLC .
- Kinetic resolution : Evaluate turnover frequency (TOF) and activation parameters (ΔH‡, ΔS‡) under varying temperatures and solvents (e.g., THF or toluene) .
- Computational modeling : Use DFT calculations to rationalize stereochemical outcomes based on transition-state geometries .
Q. How to resolve conflicting data on cytotoxicity vs. therapeutic efficacy?
- In vitro vs. in vivo models : Compound 178 (structurally analogous) shows high cytotoxicity in HEK-293 cells (IC₅₀ < 10 µM) but low in vivo toxicity (mouse LD₅₀ > 2000 mg/kg), suggesting metabolic detoxification or poor bioavailability .
- Mechanistic studies : Perform transcriptomic profiling to identify off-target effects and pharmacokinetic assays (e.g., plasma half-life, tissue distribution) .
- Dose optimization : Use staggered dosing regimens in animal models to balance efficacy and safety margins .
Q. How to evaluate environmental toxicity and biodegradation pathways?
- Aquatic toxicity testing : Expose Daphnia magna to graded concentrations (0.1–100 mg/L) and measure 48-hour LC₅₀ .
- Biodegradation assays : Incubate with soil microbiota and monitor parent compound degradation via LC-MS/MS over 28 days .
- QSAR modeling : Predict ecotoxicological endpoints (e.g., log Kow = 2.8) to prioritize experimental testing .
Methodological Notes
- Synthesis optimization : Refluxing in formic acid for 12–24 hours maximizes cyclization efficiency .
- Crystallography : Monoclinic P2₁/n space group (a = 7.12 Å, b = 8.54 Å, c = 9.03 Å) confirms solid-state packing .
- Biological assays : Include negative controls (e.g., heat-inactivated enzymes) to rule out non-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
